molecular formula C9H12ClF3N2O3S B2406667 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856045-86-7

5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2406667
CAS No.: 1856045-86-7
M. Wt: 320.71
InChI Key: FCRZOHOBPPXARX-UHFFFAOYSA-N
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Description

5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that features a trifluoroethyl group, a pyrazole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the trifluoroethyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly in the presence of catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the sulfonyl chloride group can be used to introduce bioactive moieties.

Industry

In the industrial sector, this compound finds applications in the development of agrochemicals and materials. Its unique chemical properties can be leveraged to create products with improved performance and stability.

Mechanism of Action

The mechanism of action of 5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity to enzymes or receptors, while the sulfonyl chloride group can participate in covalent bonding with target proteins. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine: This compound shares the trifluoroethyl and pyrazole moieties but lacks the sulfonyl chloride group.

    2,2,2-Trifluoroethyl methacrylate: This compound contains the trifluoroethyl group but differs in its overall structure and functional groups.

Uniqueness

5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl chloride group allows for versatile chemical modifications, while the trifluoroethyl group enhances the compound’s stability and bioactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O3S/c1-2-3-18-5-7-8(19(10,16)17)4-14-15(7)6-9(11,12)13/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRZOHOBPPXARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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